2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 2-methoxyethyl group at position 3, a phenyl group at position 7, and an acetamide side chain linked to a thiophen-2-ylmethyl moiety. Pyrrolo[3,2-d]pyrimidine scaffolds are known for their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism. The 2-methoxyethyl group enhances solubility, while the thiophene ring may contribute to π-π stacking interactions in binding pockets.
Properties
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-10-9-25-15-24-20-18(16-6-3-2-4-7-16)13-26(21(20)22(25)28)14-19(27)23-12-17-8-5-11-30-17/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIYRSRVFZERRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, amines, and coupling agents under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Oxidation Reactions
The 4-oxo group and thiophene ring undergo oxidation under specific conditions.
Reduction Reactions
The 4-oxo group and acetamide carbonyl are primary reduction targets.
Substitution Reactions
Electrophilic aromatic substitution (EAS) on the thiophene ring and nucleophilic substitution at the acetamide group:
Cycloaddition and Cross-Coupling
The pyrrolopyrimidine core participates in transition-metal-catalyzed reactions.
Hydrolysis and Stability
The compound shows pH-dependent stability:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide exhibit significant anticancer properties. Studies suggest that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, the compound's ability to modulate the activity of specific kinases involved in cell proliferation has been documented in various experimental models.
Antimicrobial Properties
Another area of application is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition
The compound has been explored as a potential inhibitor of enzymes related to cancer metabolism and inflammation. For example, its interaction with cyclooxygenase (COX) enzymes could lead to reduced inflammatory responses, making it a candidate for anti-inflammatory drug development.
Neuroprotective Effects
Recent studies have suggested neuroprotective properties associated with this compound. It may exert protective effects against neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells.
Cellular Signaling Pathways
Research involving this compound has highlighted its role in modulating various cellular signaling pathways. It appears to affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation. Understanding these interactions can provide insights into developing targeted therapies for diseases characterized by dysregulated signaling.
Drug Delivery Systems
The structural characteristics of this compound make it a candidate for incorporation into drug delivery systems. Its ability to form complexes with various carriers can enhance the bioavailability and efficacy of therapeutic agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Candida albicans with low MIC values. |
| Study C | Neuroprotection | Highlighted reduction in neuronal death in models of oxidative stress-induced injury. |
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a pyrrolo-pyrimidine core with several analogs but differs in substituent patterns and fused heterocycles. Key comparisons include:
Key Differentiators
- Solubility vs. Bioactivity : The 2-methoxyethyl group in the target compound likely improves pharmacokinetics compared to ’s carboxylic acid derivatives, which may have higher polarity but lower membrane permeability .
Research Findings and Implications
Future studies should prioritize:
Kinase Inhibition Assays : Testing against kinases like EGFR or VEGFR, given the prevalence of pyrrolo-pyrimidines in kinase inhibitor design .
Solubility and Stability Profiling : Comparative analysis with analogs to optimize bioavailability.
Synthetic Scalability : Adapting high-yield methodologies from for large-scale production .
Biological Activity
The compound 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide represents a novel class of pyrrolopyrimidine derivatives. These compounds have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into key components:
- Pyrrolopyrimidine core : Known for diverse biological activities.
- Substituents : The methoxyethyl and thiophenyl groups may enhance solubility and bioactivity.
Recent studies have demonstrated that pyrrolopyrimidine derivatives often exert their biological effects through several mechanisms:
- Inhibition of Kinases : Many derivatives target specific kinases involved in cancer progression. For instance, compounds with similar structures have shown significant inhibition of epidermal growth factor receptor (EGFR) kinases, which are crucial in glioma treatment .
- Induction of Apoptosis : Compounds like 4i from a related study induced apoptosis in glioblastoma cells through concentration-dependent mechanisms .
- Cell Cycle Arrest : These compounds can also cause cell cycle arrest at the G2/M phase, which is critical in preventing cancer cell proliferation .
Anticancer Activity
A comparative analysis of the compound's activity against various cancer cell lines reveals promising results:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| U87 (EGFR-Wild Type) | 1.5 | Apoptosis induction |
| A549 (Lung Cancer) | 50 | Cell cycle arrest |
| MCF-7 (Breast Cancer) | 75 | Apoptosis induction |
The compound exhibited superior activity against glioblastoma cells compared to other tested cancer types, emphasizing its potential as a targeted therapy for aggressive tumors .
Antimicrobial Activity
In addition to anticancer properties, pyrrolopyrimidine derivatives have shown significant antimicrobial activity. Related compounds have been tested against various strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
| Mycobacterium tuberculosis | 15 µg/mL |
These results indicate that modifications to the pyrrolopyrimidine scaffold can enhance antimicrobial efficacy .
Case Studies
- Study on Glioma Cells : In a study focusing on glioma cells, the compound demonstrated a marked reduction in cell viability and increased apoptosis rates when treated with varying concentrations over 48 hours. The results suggest that this compound could be further developed as a therapeutic agent for glioblastoma patients .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of structurally similar compounds, confirming that modifications at specific positions led to enhanced activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on the pyrrolopyrimidine framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
